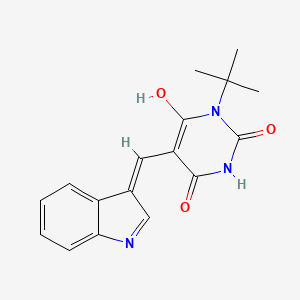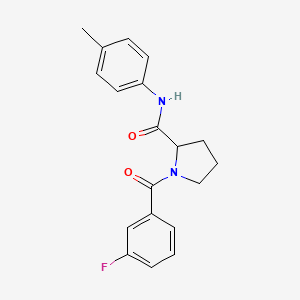![molecular formula C23H30N2O2 B6135092 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6135092.png)
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, also known as FIASMA, is a chemical compound that has been found to have various applications in scientific research. FIASMA is a spirocyclic compound that has been shown to have unique properties that make it useful in various fields of research.
作用機序
The mechanism of action of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, it has been proposed that 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane inhibits the function of the cytoskeleton, which is involved in the exocytosis of secretory granules. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to inhibit the function of the Golgi apparatus, which is involved in the processing and secretion of proteins.
Biochemical and Physiological Effects:
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects. It has been shown to inhibit the secretion of acid in gastric parietal cells, inhibit the exocytosis of secretory granules in various cell types, and have anti-inflammatory and anti-allergic properties. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to induce cell death in certain cancer cell lines.
実験室実験の利点と制限
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a high affinity for its target proteins. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is also stable and can be easily synthesized in the lab. However, 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane also has a short half-life in vivo, which can limit its usefulness in animal studies.
将来の方向性
There are several future directions for research on 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. One area of research could be the development of new synthesis methods that are more efficient and cost-effective. Another area of research could be the identification of new target proteins for 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane. Additionally, the development of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane analogs with improved solubility and longer half-lives could be explored. Further research could also be done on the anti-inflammatory and anti-allergic properties of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane, as well as its potential as a cancer treatment.
合成法
The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane involves the reaction of 2,6-dimethylphenol with 1,2-diaminocyclohexane, followed by the reaction of the resulting product with furfural. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane is a complex process that requires expertise in organic chemistry.
科学的研究の応用
2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has been found to have various applications in scientific research. It has been shown to inhibit the secretion of acid in gastric parietal cells and is therefore useful in the study of acid secretion and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been found to inhibit the exocytosis of secretory granules in various cell types, including mast cells and pancreatic beta cells. This property makes it useful in the study of secretory pathways and related diseases. 2-(3-furoyl)-7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]decane has also been shown to have anti-inflammatory and anti-allergic properties, making it useful in the study of these conditions.
特性
IUPAC Name |
furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O2/c1-18(2)20-6-4-19(5-7-20)14-24-11-3-9-23(16-24)10-12-25(17-23)22(26)21-8-13-27-15-21/h4-8,13,15,18H,3,9-12,14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZSNZZOTNQCEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-3-yl-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-chlorophenoxy)-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6135009.png)
![N-[1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-4-fluorobenzamide](/img/structure/B6135016.png)
![N-{1-[1-(3-hydroxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-methoxy-2-phenylacetamide](/img/structure/B6135017.png)
![(3-(3-methoxybenzyl)-1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-piperidinyl)methanol](/img/structure/B6135023.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)

![5-[1-(cyclopropylmethyl)-2-pyrrolidinyl]-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-thiophenecarboxamide](/img/structure/B6135046.png)
![ethyl {4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-3,5-dimethyl-1H-pyrazol-1-yl}acetate](/img/structure/B6135050.png)
![4-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2,6-dimethylphenol](/img/structure/B6135075.png)

![(5-{[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}-2-ethoxyphenyl)methanol](/img/structure/B6135106.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B6135113.png)
![2-cyclopropyl-8-(2-methoxyethyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6135119.png)
![methyl 4-[({1-[2-(4-methoxyphenyl)ethyl]-6-oxo-3-piperidinyl}carbonyl)amino]butanoate](/img/structure/B6135126.png)